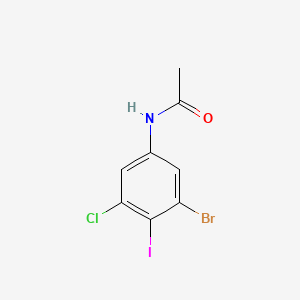
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol is a complex organic compound that features a sulfonyl group, a piperidine ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Sulfonyl Group: Sulfonylation reactions are employed, often using sulfonyl chlorides in the presence of a base.
Chlorination and Amination: Chlorination of the aromatic ring followed by nucleophilic substitution with an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution of the chlorine atom could yield various substituted derivatives.
Aplicaciones Científicas De Investigación
6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Fórmula molecular |
C16H24ClN3O3S |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
6-amino-3-chloro-2-(4-piperidin-1-ylpiperidin-1-yl)sulfonylphenol |
InChI |
InChI=1S/C16H24ClN3O3S/c17-13-4-5-14(18)15(21)16(13)24(22,23)20-10-6-12(7-11-20)19-8-2-1-3-9-19/h4-5,12,21H,1-3,6-11,18H2 |
Clave InChI |
YQRDSYHERQDATB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



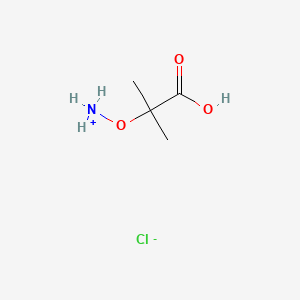

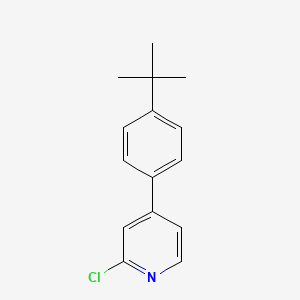
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)

![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
![2-[5-Chloro-2-(2-pyrrol-1-ylethyl)phenyl]acetic acid](/img/structure/B13889325.png)
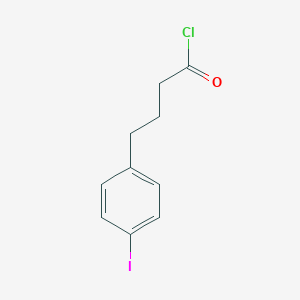
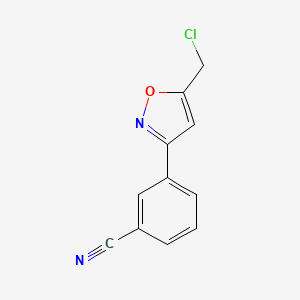
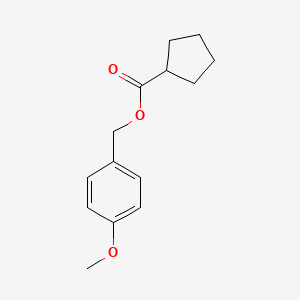
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
